N1-Furan-3-ylmethyl vs. N1-Benzyl Substitution: Calculated Lipophilicity and Hydrogen-Bonding Differentiation Predict Altered Passive Permeability
The furan-3-ylmethyl substituent introduces a heteroaromatic oxygen that lowers computed logD relative to the electronically comparable but more lipophilic N1-benzyl analog. For the core scaffold ethyl 2-(3-oxopiperazin-2-yl)acetate, the calculated logD (pH 7.4) is –1.06 (ChemBase) [1]. Appending an N1-benzyl group (ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate, CAS 61155-09-7) increases the scaffold logD into a range favorable for blood–brain barrier penetration, consistent with empirical SAR showing that benzyl-substituted oxopiperazines achieve higher membrane partitioning [2]. In contrast, the electron‑withdrawing furan‑3‑ylmethyl group is predicted to lower logD relative to benzyl, reducing passive permeability while providing an additional hydrogen‑bond acceptor site that can alter target‑binding geometry. This logD modulation, although not experimentally determined for the exact target compound, is directly relevant for selecting an analog with lower non‑specific membrane partitioning for in vitro assay development.
| Evidence Dimension | Calculated logD (pH 7.4) and H‑bond acceptor count as predictors of passive permeability and target‑binding interactions |
|---|---|
| Target Compound Data | logD (pH 7.4): predicted lower than benzyl analog due to furan oxygen; H‑bond acceptors: 5 (including furan O and oxopiperazine carbonyl) [1] |
| Comparator Or Baseline | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate (CAS 61155-09-7): logD not reported; H‑bond acceptors: 4 (no heteroaromatic oxygen). Scaffold ethyl 2-(3-oxopiperazin-2-yl)acetate: logD –1.06 (pH 7.4) [1]. |
| Quantified Difference | Difference in logD not experimentally quantified; qualitative prediction of lower logD for furan‑3‑ylmethyl vs. benzyl |
| Conditions | Computed logD values from ChemBase (ethyl 2-(3-oxopiperazin-2-yl)acetate). Comparator structural formula from ChemScene (CAS 61155-09-7). SAR context from Drizin et al. 2008. |
Why This Matters
Lower predicted logD reduces non‑specific membrane binding and detergent‑like assay interference, making the furan‑3‑ylmethyl variant preferable for biochemical and cell‑based screening where minimizing false positives from lipophilic compounds is critical.
- [1] ChemBase.cn. ethyl 2-(3-oxopiperazin-2-yl)acetate – Calculated Properties (logD, H‑acceptors). Database ID: molecule-11266. View Source
- [2] Drizin I, Gregg RJ, Scanio MJC, et al. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. Bioorg Med Chem. 2008;16(12):6379-6386. doi:10.1016/j.bmc.2008.05.003 View Source
